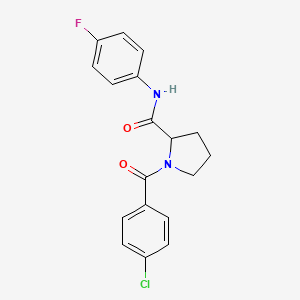![molecular formula C26H21BrN2O3S B6078407 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide](/img/structure/B6078407.png)
2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide, also known as BPN-15606, is a novel small molecule that has shown potential as a therapeutic agent for various neurological disorders.
作用机制
2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide is a selective phosphodiesterase 4D (PDE4D) inhibitor. PDE4D is an enzyme that plays a key role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4D, 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide increases cAMP levels, leading to the activation of various signaling pathways that are involved in neuronal function and survival.
Biochemical and Physiological Effects
2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of neuroinflammation, the reduction of oxidative stress, and the promotion of neurotrophic factor expression. These effects are thought to be mediated by the activation of various signaling pathways, including the cAMP/protein kinase A (PKA) pathway and the cAMP/Epac (exchange protein directly activated by cAMP) pathway.
实验室实验的优点和局限性
One of the main advantages of 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide is its selectivity for PDE4D, which reduces the risk of off-target effects. However, the low yield of the synthesis method and the lack of availability of the compound may limit its use in lab experiments.
未来方向
Future research on 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide could focus on the following areas:
1. The development of more efficient synthesis methods to increase the yield of the compound.
2. The investigation of the effects of 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide on other neurological disorders, such as multiple sclerosis and traumatic brain injury.
3. The exploration of the potential use of 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide as a combination therapy with other drugs for the treatment of neurological disorders.
4. The investigation of the long-term effects of 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide on cognitive function and neuronal survival.
5. The development of 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide analogs with improved potency and selectivity for PDE4D.
Conclusion
In conclusion, 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide is a promising therapeutic agent for various neurological disorders. Its selective inhibition of PDE4D and its ability to promote neuronal function and survival make it a promising candidate for further research and development. However, the limited availability of the compound and the need for more efficient synthesis methods may limit its use in lab experiments.
合成方法
The synthesis of 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide involves several steps, including the reaction of 3-bromobenzonitrile with benzylamine, followed by the reaction of the resulting intermediate with phenylsulfonyl chloride. The final step involves the reaction of the resulting intermediate with 3-bromoaniline to yield 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide. The yield of the final product is approximately 20%.
科学研究应用
2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide has been studied extensively for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In animal models, 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage.
属性
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(3-bromophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN2O3S/c27-21-12-9-13-22(18-21)28-26(30)24-16-7-8-17-25(24)29(19-20-10-3-1-4-11-20)33(31,32)23-14-5-2-6-15-23/h1-18H,19H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLPHKSZNNNTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{1-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide](/img/structure/B6078324.png)

![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B6078334.png)
![2-(methoxymethyl)-1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6078347.png)
![4-{5-[1-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B6078352.png)
![1-(3-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B6078364.png)
![N-([(4-fluorophenyl)amino]{[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]amino}methylene)benzamide](/img/structure/B6078365.png)
![N-(6-methoxy-3-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B6078373.png)
![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6078376.png)
![2-{[5-(4-bromo-5-ethyl-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6078392.png)
![ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-3-piperidinecarboxylate](/img/structure/B6078399.png)
![N~1~-(3,5-dichlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6078413.png)
![N-(4-acetylphenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B6078414.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B6078421.png)